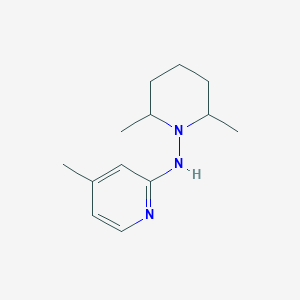

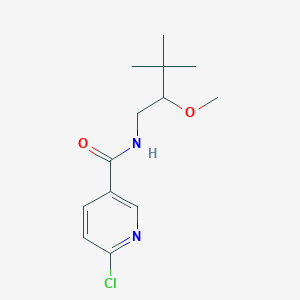

![molecular formula C13H19ClN4 B2842148 1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride CAS No. 1864061-20-0](/img/structure/B2842148.png)

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride” is a derivative of 1H-pyrrolo[2,3-b]pyridine . This class of compounds has been studied for their potent activities against fibroblast growth factor receptors (FGFR1, 2, and 3), which play an essential role in various types of tumors .

Synthesis Analysis

The synthesis of 1H-pyrrolo[2,3-b]pyridine derivatives involves the introduction of a suitably sized trifluoromethyl at the 5-position of the 1H-pyrrolo[2,3-b]pyridine ring . This modification allows the compound to form a hydrogen bond with G485 .Molecular Structure Analysis

The molecular structure of 1H-pyrrolo[2,3-b]pyridine, a core component of the compound, consists of a pyrrole ring fused with a pyridine ring . The molecular weight of 1H-pyrrolo[2,3-b]pyridine is 118.1359 .Chemical Reactions Analysis

The chemical reactions involving 1H-pyrrolo[2,3-b]pyridine derivatives are primarily related to their biological activity. For instance, compound 4h, a derivative of 1H-pyrrolo[2,3-b]pyridine, has shown potent inhibitory activity against FGFR1–4 .Aplicaciones Científicas De Investigación

Anti-Tumor Agents

- Benzopyrans derived from pyrrolidine, morpholine, and piperidine have been studied for their anti-tumor properties. These compounds, including derivatives similar to the compound , have shown activity against human breast, CNS, and colon cancer cell lines. Some derivatives have been selected for in vivo testing against breast and other cancers (Jurd, 1996).

Coordination Chemistry

- Complexes formed with cobalt(III) and amines including pyrrolidine, benzylamine, and piperidine have been synthesized and characterized. These compounds play a role in coordination chemistry and their structural properties have been explored through X-ray crystallography (Amirnasr, Schenk, & Meghdadi, 2002).

Synthesis Methods

- New methods for synthesizing compounds like 3-(pyrrolidin-1-yl)piperidine, a rigid diamine important in medicinal chemistry, have been developed. These methods provide easier and more efficient pathways for producing such compounds (Smaliy et al., 2011).

Pyrrole and Pyrrole Derivatives

- Pyrrole derivatives are significant in biological molecules such as heme and chlorophyll. The synthesis and utility of various pyrrole derivatives, including those with structures similar to the compound , are explored for applications in solvents, dyes, and more (Anderson & Liu, 2000).

Heterocyclic Chemistry

- The synthesis and reactions of various heterocyclic compounds, including those incorporating elements like pyrrolidine and piperidine, have been investigated. These studies contribute to the broader understanding of heterocyclic chemistry and its applications (Krutošíková et al., 2001).

Mechanistic Insights into Aromatization

- Studies have provided insights into the mechanisms of aromatization in cyclic amines such as pyrrolidine and piperidine, leading to the formation of pyrrole and pyridine derivatives. These findings are significant for understanding the functionalization of amine C-H bonds (Ma, Paul, Breugst, & Seidel, 2016).

Mecanismo De Acción

Target of Action

The primary target of this compound is the Fibroblast Growth Factor Receptor (FGFR) family . The FGFR family consists of four distinct isoforms (FGFR1–4) found across various tissue types and expressed to different extents under varying conditions . Abnormal activation of the FGFR signaling pathway plays an essential role in various types of tumors .

Mode of Action

Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail . This compound exhibits potent inhibitory activity against FGFR1, 2, and 3 .

Biochemical Pathways

The activation of the receptor results in the activation of downstream signaling pathways including RAS–MEK–ERK, PLCγ, and PI3K–Akt . These pathways regulate organ development, cell proliferation and migration, angiogenesis, and other processes . Abnormal activation of the FGFR signaling pathway due to amplification, fusion, or missense mutations in the exon of FGFR family members is associated with the progression and development of several cancers .

Pharmacokinetics

The compound’s low molecular weight suggests that it could have beneficial adme properties and impact on bioavailability .

Result of Action

In vitro, this compound inhibits breast cancer 4T1 cell proliferation and induces its apoptosis . It also significantly inhibits the migration and invasion of 4T1 cells .

Direcciones Futuras

The future directions for the research on 1H-pyrrolo[2,3-b]pyridine derivatives are promising. They are being developed as a class of compounds targeting FGFR with development prospects . Furthermore, compound 4h, with its low molecular weight, would be an appealing lead compound beneficial to subsequent optimization .

Análisis Bioquímico

Biochemical Properties

1-({1H-pyrrolo[2,3-b]pyridin-3-yl}methyl)piperidin-4-amine hydrochloride has been reported to exhibit potent inhibitory activity against FGFR1, 2, and 3 . The FGFR family consists of highly conserved extracellular ligand-binding domains, a single transmembrane segment, and a cytoplasmic tyrosine kinase domain . Upon binding to fibroblast growth factors, the receptor undergoes dimerization and autophosphorylation of tyrosine residues in the cytoplasmic tail, resulting in activation of downstream signaling including RAS–MEK–ERK, PLCγ, and PI3K–Akt .

Cellular Effects

In vitro studies have shown that this compound can inhibit breast cancer 4T1 cell proliferation and induce apoptosis . Furthermore, it significantly inhibits the migration and invasion of 4T1 cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its potent inhibitory activity against FGFR1, 2, and 3 . This inhibition disrupts the FGFR signaling pathway, which is associated with the progression and development of several cancers .

Propiedades

IUPAC Name |

1-(1H-pyrrolo[2,3-b]pyridin-3-ylmethyl)piperidin-4-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H18N4.ClH/c14-11-3-6-17(7-4-11)9-10-8-16-13-12(10)2-1-5-15-13;/h1-2,5,8,11H,3-4,6-7,9,14H2,(H,15,16);1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURXDOYTTSCFFH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N)CC2=CNC3=C2C=CC=N3.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H19ClN4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

266.77 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

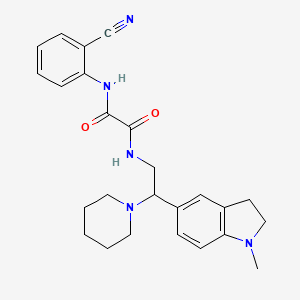

![2-[4-(3-chloro-4-methylphenyl)piperazin-1-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2842065.png)

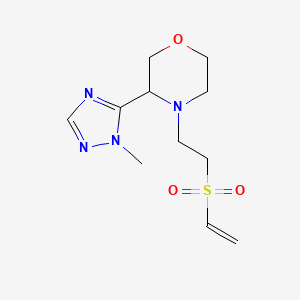

![5-(azepane-1-sulfonyl)-1-[(4-chlorophenyl)methyl]-1,2-dihydropyridin-2-one](/img/structure/B2842067.png)

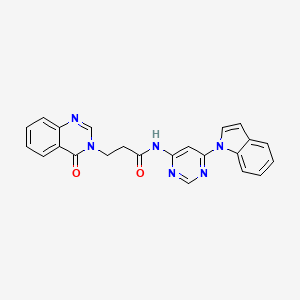

![Methyl 3-[(2-{[2-({2-[(4-bromophenyl)sulfanyl]acetyl}amino)phenyl]sulfanyl}acetyl)amino]-2-thiophenecarboxylate](/img/structure/B2842069.png)

![2-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-6-oxopyridazin-1(6H)-yl)-N-(2-methylbenzo[d]thiazol-5-yl)acetamide](/img/structure/B2842071.png)

![2-[5-(4-bromophenyl)-4,6-dioxo-1H,3aH,4H,5H,6H,6aH-pyrrolo[3,4-d][1,2,3]triazol-1-yl]-N-(2-methoxyphenyl)acetamide](/img/structure/B2842072.png)

![1-(3-Fluoro-4-methylphenyl)-3-[6-(4-methylpiperazin-1-yl)pyrimidin-4-yl]urea](/img/structure/B2842074.png)

![N-[1-(9H-xanthene-9-carbonyl)azetidin-3-yl]pyridazin-3-amine](/img/structure/B2842080.png)

![N-cyclohexyl-2-({2-methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)acetamide](/img/structure/B2842083.png)